molecular formula C19H16O5 B5482309 5-hydroxy-7-(1-methyl-2-oxopropoxy)-2-phenyl-4H-chromen-4-one

5-hydroxy-7-(1-methyl-2-oxopropoxy)-2-phenyl-4H-chromen-4-one

Cat. No.: B5482309
M. Wt: 324.3 g/mol
InChI Key: PHMNRRVOPYEBQP-UHFFFAOYSA-N
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Description

5-Hydroxy-7-(1-methyl-2-oxopropoxy)-2-phenyl-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted at the 5-position with a hydroxyl group, the 2-position with a phenyl group, and the 7-position with a 1-methyl-2-oxopropoxy (branched ketone-containing) substituent. This compound belongs to the flavone subclass, known for diverse biological activities influenced by substituent modifications. The 1-methyl-2-oxopropoxy group introduces unique steric and electronic properties, distinguishing it from other flavones.

Properties

IUPAC Name

5-hydroxy-7-(3-oxobutan-2-yloxy)-2-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-11(20)12(2)23-14-8-15(21)19-16(22)10-17(24-18(19)9-14)13-6-4-3-5-7-13/h3-10,12,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMNRRVOPYEBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-7-(1-methyl-2-oxopropoxy)-2-phenyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Introduction of the hydroxy group: This step often involves hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

    Esterification: The 7-position is esterified with 1-methyl-2-oxopropanoic acid using esterification reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

    Phenyl substitution: The phenyl group is introduced through Friedel-Crafts acylation or alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-7-(1-methyl-2-oxopropoxy)-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents like halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

5-hydroxy-7-(1-methyl-2-oxopropoxy)-2-phenyl-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.

    Biology: Studied for its antioxidant properties and potential to scavenge free radicals.

    Medicine: Investigated for its anti-inflammatory and anticancer activities. It has shown potential in inhibiting the growth of certain cancer cell lines.

    Industry: Used in the development of new pharmaceuticals and nutraceuticals due to its bioactive properties.

Mechanism of Action

The mechanism of action of 5-hydroxy-7-(1-methyl-2-oxopropoxy)-2-phenyl-4H-chromen-4-one involves several molecular targets and pathways:

    Antioxidant activity: It scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.

    Anti-inflammatory activity: It inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

    Anticancer activity: It induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways like PI3K/Akt and MAPK.

Comparison with Similar Compounds

Structural and Substituent Variations

The 7-position substituent is critical for modulating physicochemical and biological properties. Key analogs and their substituents include:

Compound Name (Reference) Substituent at 7-Position Key Features
5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one Methoxy Simplest substituent; enhances lipophilicity but lacks reactive functionality.
5-hydroxy-7-(octyloxy)-3-phenyl-4H-chromen-4-one (C10) Octyloxy (C8 alkyl chain) Long alkyl chain increases lipophilicity, potentially improving membrane permeability.
5-hydroxy-7-(pentyloxy)-2-phenyl-4H-chromen-4-one (5H7P4C4O) Pentyloxy (C5 alkyl chain) Intermediate lipophilicity; studied for CNS activity (epilepsy).
7-(3-(1H-benzimidazol-1-yl)propoxy) derivatives Benzimidazole-propoxy Bulky heterocyclic group; may enhance receptor binding via π-π interactions.
5-hydroxy-7-{2-[(2-methoxyphenyl)selanyl]ethoxy}-2-phenyl-4H-chromen-4-one (7f) Selenanyl ethoxy Selenium atom introduces antioxidant potential and distinct electronic effects.
5-hydroxy-7-(oxiran-2-ylmethoxy)-2-phenyl-4H-chromen-4-one Epoxide-containing methoxy Reactive epoxide group enables further functionalization.

Physicochemical Properties

  • Melting Points : Vary significantly with substituent bulk and polarity. Benzimidazole derivatives (e.g., compound 10 in ) melt at 207–208°C, while selenanyl derivatives (7f) melt lower (132.9–135.6°C) . The ketone group in the target compound may reduce crystallinity, leading to a lower melting point compared to polar substituents.
  • Solubility : Methoxy and alkyloxy groups increase lipophilicity, whereas glycosylated derivatives (e.g., genistein analogs ) enhance water solubility. The 1-methyl-2-oxopropoxy group may balance moderate lipophilicity and hydrogen-bonding capacity.

Biological Activity

5-Hydroxy-7-(1-methyl-2-oxopropoxy)-2-phenyl-4H-chromen-4-one, commonly referred to as a chromone derivative, belongs to a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chromone backbone, characterized by a benzopyran structure. Its specific functional groups contribute to its biological activity. The presence of hydroxyl and oxopropoxy groups enhances its interaction with biological targets.

Biological Activities

The biological activities of this compound include:

  • Antioxidant Activity
    • Chromones are known for their ability to scavenge free radicals, thus exhibiting antioxidant properties. Studies have shown that this compound can inhibit lipid peroxidation and protect cellular components from oxidative damage .
  • Anticancer Activity
    • Research indicates that this chromone derivative demonstrates significant anticancer effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in MCF cell lines with an IC50 value of approximately 25.72 μM . In vivo studies also suggest that it can suppress tumor growth in animal models .
  • Anti-inflammatory Effects
    • The compound exhibits anti-inflammatory properties by inhibiting the activity of cyclooxygenase enzymes (COX). At concentrations around 10 μM, it showed an 85.91% inhibition of COX-2 activity, indicating its potential use in treating inflammatory diseases .
  • Antimicrobial Activity
    • Preliminary studies suggest that the compound possesses antimicrobial properties against various pathogens, including bacteria and fungi. This activity is attributed to its ability to disrupt microbial membranes and inhibit metabolic pathways .

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammation and cancer progression, such as COX and certain kinases.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Anticancer Efficacy

A study conducted on mice bearing tumors demonstrated that administration of the compound significantly reduced tumor size compared to control groups. Flow cytometry analysis revealed increased apoptotic cells in treated groups, supporting its role as an anticancer agent .

Case Study 2: Anti-inflammatory Properties

In a model of acute inflammation induced by carrageenan, treatment with the chromone derivative resulted in a marked reduction in paw edema compared to untreated controls, highlighting its potential as an anti-inflammatory therapeutic .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantFree radical scavenging
AnticancerInduction of apoptosis
Anti-inflammatoryCOX inhibition
AntimicrobialDisruption of microbial membranes

Table 2: Case Study Results

Study TypeFindingsReference
In Vivo Cancer StudyTumor growth suppression
Inflammatory ModelReduced paw edema

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